molecular formula C4H6N4O8 B14668092 2-Methyl-1,1,1,3-tetranitropropane CAS No. 42216-58-0

2-Methyl-1,1,1,3-tetranitropropane

Cat. No.: B14668092
CAS No.: 42216-58-0
M. Wt: 238.11 g/mol
InChI Key: ZTQHTPMJMQTDNZ-UHFFFAOYSA-N
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Description

2-Methyl-1,1,1,3-tetranitropropane (C₄H₈N₄O₈) is a highly nitrated aliphatic compound characterized by four nitro groups attached to a propane backbone, with a methyl substituent at the 2-position. Nitroalkanes like this are typically synthesized via nitration of precursor hydrocarbons or halogenated intermediates, often involving nitric acid or mixed acid systems under controlled conditions . Such compounds are of interest in propellants, explosives, and polymer chemistry due to their high energy density and reactivity.

Properties

CAS No.

42216-58-0

Molecular Formula

C4H6N4O8

Molecular Weight

238.11 g/mol

IUPAC Name

2-methyl-1,1,1,3-tetranitropropane

InChI

InChI=1S/C4H6N4O8/c1-3(2-5(9)10)4(6(11)12,7(13)14)8(15)16/h3H,2H2,1H3

InChI Key

ZTQHTPMJMQTDNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,1,3-tetranitropropane typically involves the nitration of precursor compounds. One common method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of 2-Methyl-1,1,1,3-tetranitropropane follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nitrating agents to the precursor compound in a reactor, followed by purification steps to isolate the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,1,1,3-tetranitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-1,1,1,3-tetranitropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,1,1,3-tetranitropropane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-1,1,1,3-tetranitropropane with structurally related nitroalkanes, focusing on synthesis, reactivity, physical properties, and applications.

Table 1: Key Properties of 2-Methyl-1,1,1,3-Tetranitropropane and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Nitro Group Positions Key Substituent Synthesis Method (Reported) Notable Reactivity/Applications
2-Methyl-1,1,1,3-tetranitropropane C₄H₈N₄O₈ 240.12 1,1,1,3 Methyl (C-2) Likely via nitration of methyl-substituted precursor (inferred) Potential use in energetic materials; stability data not reported
1,1,1,3-Tetranitropropane C₃H₆N₄O₈ 226.10 1,1,1,3 None Nitration of halogenated propane derivatives Studied for UV absorption spectra; used in polymer research
1,1,3,3-Tetranitropropane C₃H₆N₄O₈ 226.10 1,1,3,3 None Fluorination of dianion followed by elimination Forms β-fluoro-β-nitroacrylate esters via alcohol-induced elimination
2-Phenyl-1,1,1,3-tetranitropropane C₉H₉N₄O₈ 301.19 1,1,1,3 Phenyl (C-2) Not explicitly reported Structural analog; phenyl group may enhance stability

Structural and Reactivity Comparisons

Nitro Group Positioning: The 1,1,1,3-tetranitro substitution pattern in 2-methyl-1,1,1,3-tetranitropropane creates a highly polarized molecule, similar to its non-methylated analog (1,1,1,3-tetranitropropane). However, the methyl group at C-2 introduces steric hindrance, which may reduce susceptibility to nucleophilic attack or thermal degradation compared to the phenyl-substituted analog . In contrast, 1,1,3,3-tetranitropropane exhibits symmetrical nitro group distribution, enabling distinct reactivity pathways.

Substituent Effects :

  • Methyl vs. Phenyl : The methyl group in 2-methyl-1,1,1,3-tetranitropropane likely lowers density and melting point compared to the phenyl analog, which benefits from aromatic stabilization. However, phenyl groups may increase sensitivity due to resonance effects .
  • Fluorinated Derivatives : 1,3-Difluoro-1,1,3,3-tetranitropropane () demonstrates that halogen substituents can facilitate elimination reactions (e.g., dinitrogen tetraoxide elimination), a pathway less accessible in the methylated compound due to reduced electron-withdrawing effects .

Physical and Spectral Properties :

  • Ultraviolet absorption spectra for 1,1,1,3-tetranitropropane (without methyl) show distinct peaks attributable to nitro group conjugation, as reported in naval research . The methyl group in the target compound may shift these peaks due to altered electron density, but experimental data are lacking.
  • Molecular weight differences (Table 1) suggest variations in volatility and solubility. For instance, the phenyl analog’s higher molecular weight may reduce solubility in polar solvents compared to the methylated compound.

Applications and Stability: Non-methylated analogs like 1,1,1,3-tetranitropropane have been studied in polymer chemistry (e.g., nitropolymers) due to their ability to form stable networks . The methylated variant’s suitability for similar applications remains unexplored but warrants investigation. 1,1,3,3-Tetranitropropane’s role in synthesizing fluorinated acrylates highlights the versatility of tetranitro compounds in specialty organic synthesis, a niche where the methylated compound could find utility if compatible .

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